molecular formula C6H8N2O B2941800 1-Acetylazetidine-3-carbonitrile CAS No. 2112395-13-6

1-Acetylazetidine-3-carbonitrile

Cat. No. B2941800
CAS RN: 2112395-13-6
M. Wt: 124.143
InChI Key: AAQZFAVTUWYUOA-UHFFFAOYSA-N
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Description

1-Acetylazetidine-3-carbonitrile is a chemical compound with the CAS Number: 2112395-13-6 . It has a molecular weight of 124.14 and is typically stored at room temperature . It is a useful research chemical and is often used in a variety of research applications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 124.14 g/mol and its chemical formula is C6H8N2O .

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis Processes : Research has demonstrated streamlined synthesis processes for related azetidine compounds, highlighting the role of similar nitrile-containing compounds in organic synthesis. For example, a two-step synthesis process for 3-amino-1-benzhydrylazetidine was reported, showcasing the utility of nitrile functionalities in synthesizing amino-substituted azetidines (Li et al., 2006).

Electrochemical and Photochemical Properties

  • Electrochemiluminescence : A study on the electrochemiluminescence (ECL) of a pyridopyrimidine derivative demonstrates the potential of nitrile-containing compounds in developing efficient ECL materials with applications in sensing and imaging (Zhang et al., 2018).
  • Electrocatalytic Applications : Research on electrophotocatalytic diamination of vicinal C–H bonds using acetonitrile as a nitrogen source illustrates the versatility of nitrile solvents in facilitating carbon-nitrogen bond formation, a key reaction in pharmaceutical synthesis (Shen & Lambert, 2021).

Supramolecular Chemistry

  • Coordination Compounds : The formation of coordination polymers and the insight into structural, thermodynamic, and kinetic aspects demonstrate the utility of acetonitrile, a compound similar in reactivity to 1-Acetylazetidine-3-carbonitrile, in supramolecular chemistry (Näther et al., 2007).

Chemical Sensing

  • Chemodosimetric Sensors : Research into the development of chemodosimetric sensors using naphthalimide trifluoroacetyl acetonate highlights the potential for nitrile derivatives in creating selective sensors for hazardous substances (Lee et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 1-Acetylazetidine-3-carbonitrile specifically are not mentioned in the search results, azetidines as a class of compounds have seen remarkable advances in their chemistry and reactivity . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .

properties

IUPAC Name

1-acetylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQZFAVTUWYUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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